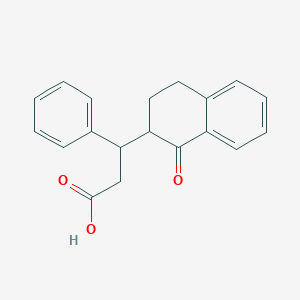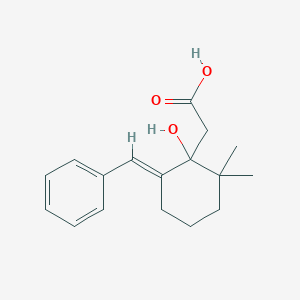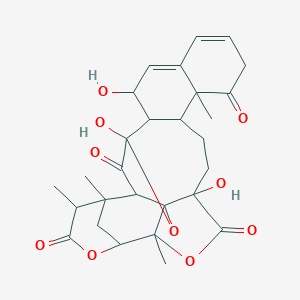
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white solid that has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol.
科学的研究の応用
2-(2-methylphenyl)-N-(3-pyridinyl)acetamide has various potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as an analgesic agent, as it has been shown to reduce pain in animal models.
作用機序
The mechanism of action of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, reduce pain, and inhibit the growth of cancer cells. This compound has also been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide in lab experiments is its high yield and purity. Additionally, this compound has a low toxicity profile, making it a potentially safe compound for use in scientific research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are many potential future directions for research on 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide. One area of research could be to further investigate its potential use as an anticancer agent, and to determine its efficacy in vivo. Another area of research could be to investigate its potential use as an anti-inflammatory agent, and to determine its mechanism of action. Additionally, research could be conducted to investigate the potential use of this compound in other fields, such as neuroscience or microbiology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has various potential applications in scientific research, including as an anticancer agent, anti-inflammatory agent, and analgesic agent. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has advantages for use in lab experiments, such as its high yield and low toxicity profile, it also has limitations, such as its limited solubility in water. There are many potential future directions for research on this compound, and further investigation could lead to new discoveries and applications for this compound.
合成法
The synthesis of 2-(2-methylphenyl)-N-(3-pyridinyl)acetamide involves the reaction of 2-amino-3-picoline with 2-acetylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of this compound. The yield of this reaction is high, and the purity of the product can be easily achieved through recrystallization.
特性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C14H14N2O/c1-11-5-2-3-6-12(11)9-14(17)16-13-7-4-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
InChIキー |
BKMOVCAIOPBLFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN=CC=C2 |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CN=CC=C2 |
溶解性 |
33.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)


![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)

